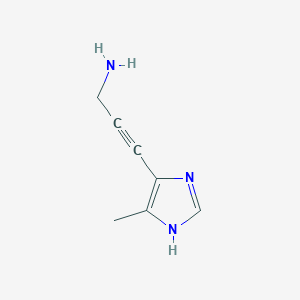

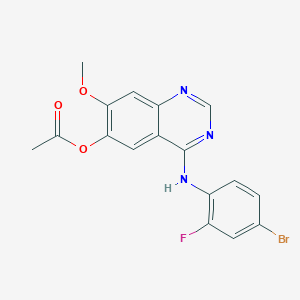

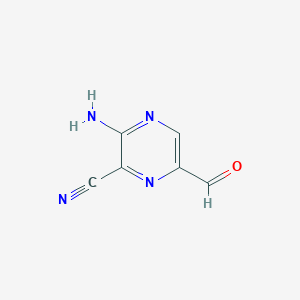

1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine

Vue d'ensemble

Description

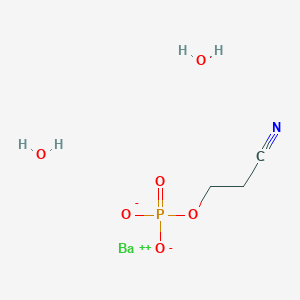

The compound “[{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate” is a small molecule . It belongs to the class of organic compounds known as bisphosphonates, which are organic compounds containing two phosphonate groups linked together through a carbon atom .

Molecular Structure Analysis

The molecular structure of “[{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate” includes a 5-chloro-2-pyridinyl group attached to a bisphosphonate group . The chemical formula is C6H9ClN2O6P2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “[{(5-Chloro-2-Pyridinyl)Amino} Methylene]-1,1-Bisphosphonate” include a molecular weight of 302.546 and a monoisotopic mass of 301.962436761 .Applications De Recherche Scientifique

Carcinogenic Potential of Heterocyclic Amines

Exposure to Carcinogenic Heterocyclic Amines : Studies have shown that humans are continually exposed to carcinogenic heterocyclic amines through their diet. These compounds, found in cooked foods, have been linked to increased cancer risk due to their formation during the cooking process at high temperatures. The presence of these amines has been confirmed in urine samples of individuals consuming a normal diet, indicating systemic exposure that may contribute to carcinogenesis (Ushiyama et al., 1991).

Genetic Polymorphisms and Metabolism of HAs : The metabolism and bioactivation of heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are influenced by genetic polymorphisms in enzymes like CYP1A2 and NAT2. These genetic variations can affect the individuals' susceptibility to the carcinogenic effects of HAs by altering the efficiency of their metabolic activation or detoxification pathways (Moonen et al., 2004).

Biomonitoring and Risk Assessment

Biomonitoring of HAs in Human Hair : Innovative methods for biomonitoring carcinogenic heterocyclic aromatic amines in human hair have been developed. This approach provides a non-invasive means to assess chronic exposure to potential carcinogens like PhIP, which are predominantly derived from the consumption of cooked meats. The accumulation of these compounds in hair could serve as a biomarker for dietary exposure and potential cancer risk (Bessette et al., 2009).

Risk Assessment of HA Exposure : A retrospective quantitative risk assessment of skin sensitization caused by exposure to certain aromatic compounds used in consumer products has highlighted the necessity of evaluating the toxicological profiles of chemicals before their market release. This study underscores the importance of assessing the skin sensitization potential of chemicals, including heterocyclic amines, to mitigate consumer risk (Fukushima et al., 2023).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

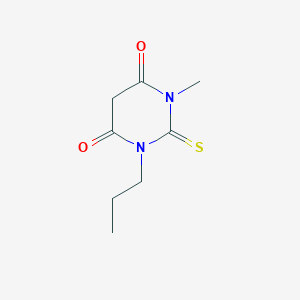

2-(5-chloropyridin-2-yl)-3-methyl-3,4-dihydropyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4/c1-6-4-8(11)13-14(6)9-3-2-7(10)5-12-9/h2-3,5-6H,4H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBPMYBQHDMKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=NN1C2=NC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Thiophenecarboxamide, 5-chloro-N-[3-[[3-cyano-4-(3-oxo-4-morpholinyl)phenyl]amino]-2-hydroxypropyl]-](/img/structure/B1646738.png)